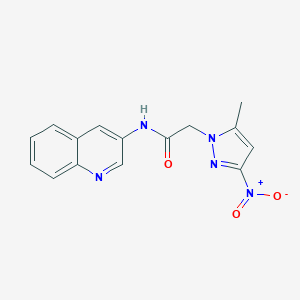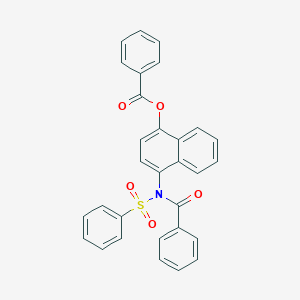![molecular formula C14H10BrClN2S B395648 3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine CAS No. 300695-61-8](/img/structure/B395648.png)
3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Wissenschaftliche Forschungsanwendungen
a. Antiviral Properties: Imidazo[1,2-a]pyridines exhibit antiviral activity against various viruses. Researchers have explored their potential as inhibitors for viral replication, making them promising candidates for drug development .
b. Antiulcer Effects: Studies suggest that imidazo[1,2-a]pyridines possess antiulcer properties. These compounds may help mitigate gastric ulcers by modulating specific pathways .
c. Antibacterial Activity: Imidazo[1,2-a]pyridines have demonstrated antibacterial effects. Researchers investigate their role in combating bacterial infections, potentially leading to novel antibiotics .
d. Anticancer Potential: This class of compounds has been explored as cyclin-dependent kinase (CDK) inhibitors. Their ability to regulate cell cycle progression makes them relevant in cancer research .
e. Antifungal Properties: Imidazo[1,2-a]pyridines also exhibit antifungal activity. Scientists study their efficacy against fungal pathogens .
f. Antituberculosis Agents: Some imidazo[1,2-a]pyridines have shown promise as antituberculosis drugs. Their activity against Mycobacterium tuberculosis is an area of active investigation .
Material Science Applications
Beyond medicinal chemistry, imidazo[1,2-a]pyridines find utility in material science due to their unique structural features:
a. Scaffold for Drug Design: The imidazo[1,2-a]pyridine moiety serves as a versatile scaffold for drug development. Its presence in existing drugs like Zolpidem, Alpidem, and Olprione underscores its importance .
b. Structural Character: Researchers explore the structural properties of imidazo[1,2-a]pyridines for applications in materials science. Their fused bicyclic 5–6 heterocyclic structure makes them intriguing candidates for various material-related studies .
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , which could suggest similar properties for this compound.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , indicating that they may have potent antimicrobial effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that these processes could potentially be influenced by environmental conditions such as temperature, light, and the presence of certain chemicals.
Eigenschaften
IUPAC Name |
3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2S/c15-14-12(17-13-3-1-2-8-18(13)14)9-19-11-6-4-10(16)5-7-11/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMCHKMBTWPJTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5,6-Pentafluorobenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B395565.png)

![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B395570.png)

![2-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B395573.png)
![N-[2-(4-Chloro-phenyl)-1-methylcarbamoyl-vinyl]-4-nitro-benzamide](/img/structure/B395577.png)
![4-Fluorobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B395578.png)
![3-Iodobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B395580.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B395581.png)



![N-[3-Allyl-4-phenylthiazole-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B395587.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methylbenzenesulfonamide](/img/structure/B395588.png)